(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Overview
Description
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Biological Activity
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a novel heterocyclic compound that integrates a thiopyrano core with a pyrazole moiety. This unique structural configuration may endow the compound with diverse biological activities. The following sections delve into its potential biological effects, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a tetrahydrothiopyrano structure fused with a pyrazole ring, characterized by the following molecular formula:
- Molecular Formula : C₇H₁₁N₃S
Antimicrobial Properties
Preliminary studies suggest that sulfur-containing compounds similar to this compound exhibit significant antimicrobial activity. These compounds have been shown to inhibit various bacterial and fungal strains effectively. The presence of sulfur in the thiopyrano structure may enhance interactions with microbial targets.
Anticancer Activity
Research indicates that derivatives of pyrazole are known for their anticancer properties. Compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on similar pyrazole derivatives have shown their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Anti-inflammatory Effects
Compounds with thiopyrano structures have been reported to modulate inflammatory pathways. The anti-inflammatory properties observed in related compounds suggest that this compound may also possess similar effects by inhibiting pro-inflammatory cytokine production and influencing immune responses .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Cyclization of Precursors : Utilizing bases like sodium bicarbonate to facilitate the formation of the heterocyclic structure.
- Reduction Reactions : Employing reducing agents such as lithium aluminum hydride to produce hydroxymethyl derivatives from carbonyl precursors.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Cyclopropylmethyl)-1H-pyrazole | Pyrazole ring without thiopyrano structure | Antimicrobial |
Tetrahydrothiopyran derivatives | Similar sulfur-containing ring structures | Anti-inflammatory |
Cyclopropyl-substituted pyrazoles | Variations in substituents on pyrazole | Anticancer |
This comparison highlights the unique combination of thiopyrano and pyrazole functionalities in this compound that may confer distinct pharmacological properties not observed in other similar compounds.
The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways that mediate its biological effects. Further research is required to elucidate these mechanisms fully.
Properties
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFRHOIKWGTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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